4-{[1-(2,5-Dichlorobenzenesulfonyl)pyrrolidin-3-yl]oxy}-2-methylpyrimidine
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Overview
Description
4-{[1-(2,5-Dichlorobenzenesulfonyl)pyrrolidin-3-yl]oxy}-2-methylpyrimidine is a complex organic compound that features a pyrrolidine ring, a pyrimidine ring, and a dichlorobenzenesulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[1-(2,5-Dichlorobenzenesulfonyl)pyrrolidin-3-yl]oxy}-2-methylpyrimidine typically involves multiple steps:
Formation of the Pyrrolidine Intermediate: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors, often involving the use of amines and aldehydes under acidic or basic conditions.
Attachment of the Dichlorobenzenesulfonyl Group: This step involves the reaction of the pyrrolidine intermediate with 2,5-dichlorobenzenesulfonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed.
Formation of the Pyrimidine Ring: The final step involves the coupling of the sulfonylated pyrrolidine with a 2-methylpyrimidine derivative. This can be achieved through nucleophilic substitution reactions, often facilitated by catalysts or under heating conditions.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide or thiol.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: N-oxides of the pyrrolidine ring.
Reduction: Sulfides or thiols from the sulfonyl group.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology and Medicine
In biological and medicinal research, 4-{[1-(2,5-Dichlorobenzenesulfonyl)pyrrolidin-3-yl]oxy}-2-methylpyrimidine may be investigated for its potential as a pharmaceutical agent. Its structural features suggest it could interact with various biological targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism by which 4-{[1-(2,5-Dichlorobenzenesulfonyl)pyrrolidin-3-yl]oxy}-2-methylpyrimidine exerts its effects would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The sulfonyl group could form strong interactions with protein targets, while the pyrimidine ring might engage in hydrogen bonding or π-π interactions.
Comparison with Similar Compounds
Similar Compounds
- 4-{[1-(2,4-Dichlorobenzenesulfonyl)pyrrolidin-3-yl]oxy}-2-methylpyrimidine
- 4-{[1-(2,6-Dichlorobenzenesulfonyl)pyrrolidin-3-yl]oxy}-2-methylpyrimidine
Uniqueness
The uniqueness of 4-{[1-(2,5-Dichlorobenzenesulfonyl)pyrrolidin-3-yl]oxy}-2-methylpyrimidine lies in the specific positioning of the dichlorobenzenesulfonyl group, which can significantly influence its chemical reactivity and biological activity compared to its isomers.
Properties
IUPAC Name |
4-[1-(2,5-dichlorophenyl)sulfonylpyrrolidin-3-yl]oxy-2-methylpyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15Cl2N3O3S/c1-10-18-6-4-15(19-10)23-12-5-7-20(9-12)24(21,22)14-8-11(16)2-3-13(14)17/h2-4,6,8,12H,5,7,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQVCNZVITYUYEL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=N1)OC2CCN(C2)S(=O)(=O)C3=C(C=CC(=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15Cl2N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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